

# Application Notes and Protocols for TL02-59

## Oral Gavage in Xenograft Studies

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### Compound of Interest

Compound Name: TL02-59

Cat. No.: B15578233

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## Introduction

**TL02-59** is an orally active and selective N-phenylbenzamide inhibitor of the myeloid Src-family kinase Fgr.[1][2][3] It has demonstrated significant anti-leukemic activity in preclinical models of acute myelogenous leukemia (AML).[1][4] **TL02-59** potently suppresses the proliferation of AML cells and induces apoptosis, showing a strong correlation between its efficacy and the expression levels of Fgr.[1][2] Notably, its mechanism of action appears to be independent of Flt3 mutational status, suggesting its potential utility in a broader range of AML subtypes.[1] In a mouse xenograft model of AML, oral administration of **TL02-59** has been shown to eliminate leukemic cells from the spleen and peripheral blood while significantly reducing bone marrow engraftment.[1][4] These application notes provide detailed protocols for the oral gavage administration of **TL02-59** in mice for xenograft studies, based on available preclinical data.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **TL02-59**.

Table 1: In Vitro Potency of **TL02-59**

Target	IC50 (nM)
Fgr	0.03[3]
Lyn	0.1[3]
Hck	160[3]

Table 2: In Vivo Efficacy of **TL02-59** in MV4-11 AML Xenograft Model

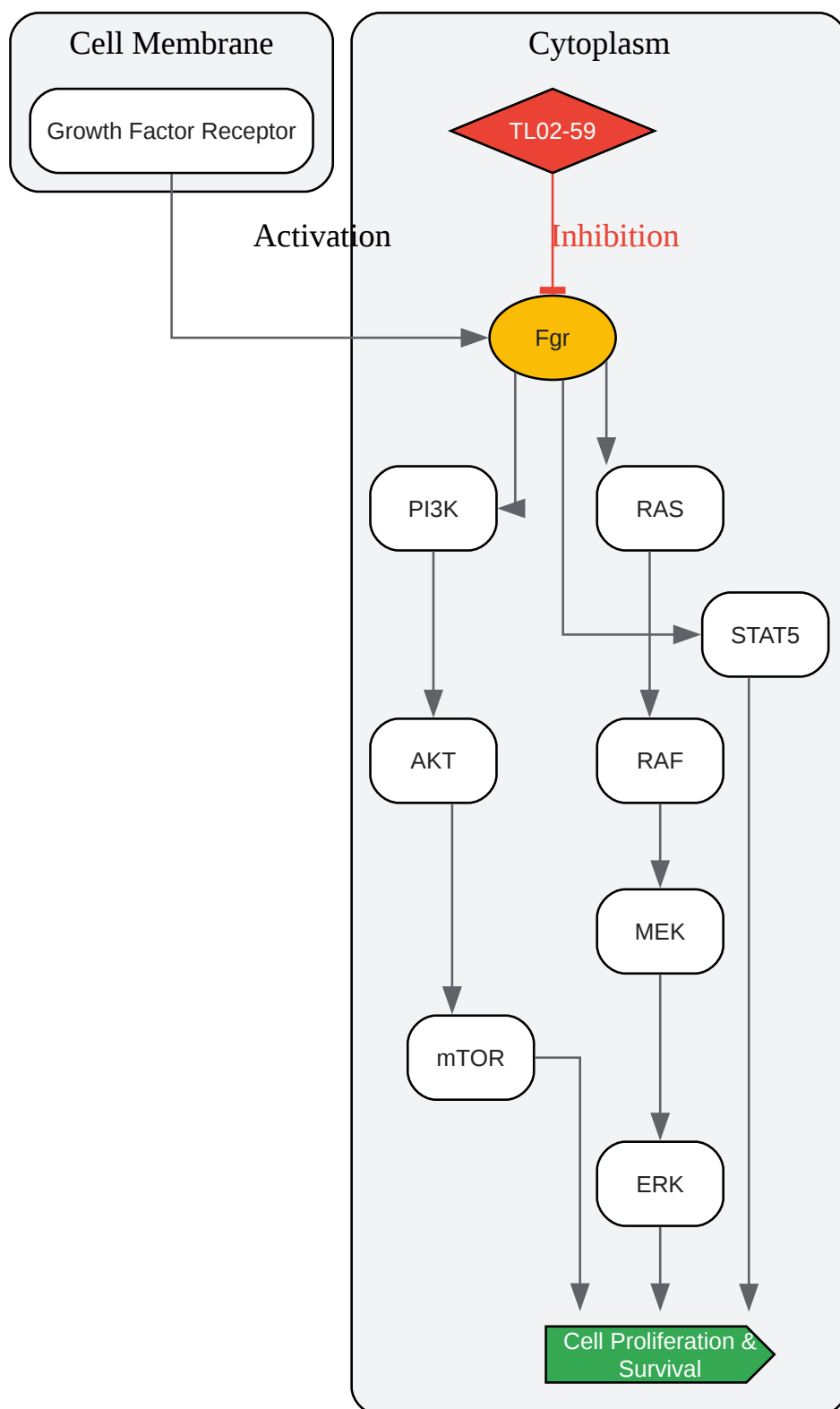
Dose (mg/kg)	Administration Route	Dosing Schedule	Mouse Model	Outcome
1	Oral Gavage	Daily for 3 weeks	NSG	20% reduction in bone marrow engraftment, 50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemic cells.[1]
10	Oral Gavage	Daily for 3 weeks	NSG	60% reduction in bone marrow engraftment, complete eradication of leukemic cells from spleen and peripheral blood. [1][4]

Table 3: Pharmacokinetic Profile of **TL02-59** in Mice

Parameter	Intravenous (IV)	Oral (p.o.)
Half-life (t1/2)	5.7 hours[3][5]	6.5 hours[3][5]

## Signaling Pathway

**TL02-59** selectively inhibits Fgr, a Src-family kinase. In AML, Src-family kinases can contribute to proliferative and survival signaling through various downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. The diagram below illustrates the putative signaling pathway affected by **TL02-59**.



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Caption: Putative signaling pathway inhibited by **TL02-59**.

## Experimental Protocols

### Vehicle Formulation for Oral Gavage

Due to the likely hydrophobic nature of N-phenylbenzamide kinase inhibitors, a multi-component vehicle is recommended to ensure a stable and homogenous suspension for accurate dosing.

Materials:

- **TL02-59** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:

- Preparation of Vehicle: A common vehicle for similar small molecule inhibitors consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.
- Dissolution of **TL02-59**:
  - Accurately weigh the required amount of **TL02-59** powder.
  - Dissolve the **TL02-59** in DMSO first.
  - Add PEG300 and vortex thoroughly.

- Add Tween-80 and vortex again.
- Finally, add the sterile saline to reach the final volume and concentration.
- Sonicate the mixture if necessary to achieve a clear solution or a fine, homogenous suspension.
- Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, it should be done at 4°C for a short period, and the solution should be vortexed thoroughly before each use.

## Oral Gavage Protocol for Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Materials:

- **TL02-59** formulated in the appropriate vehicle
- Sterile oral gavage needles (20-22 gauge, 1.5 inches long with a ball tip)
- Sterile syringes (1 mL)
- Animal scale
- Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

- Animal Weighing: Accurately weigh each mouse to calculate the precise volume of the **TL02-59** formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
- Dose Calculation: Calculate the required volume for each mouse based on its weight and the desired dose (e.g., 1 mg/kg or 10 mg/kg).

- **Syringe Preparation:** Draw the calculated volume of the **TL02-59** formulation into a sterile syringe fitted with a gavage needle. Ensure there are no air bubbles.
- **Animal Restraint:** Firmly grasp the mouse by the scruff of the neck to immobilize its head and straighten the neck and esophagus.
- **Gavage Needle Insertion:**
  - Gently insert the gavage needle into the mouth, slightly to one side of the incisors.
  - Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
- **Dose Administration:** Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length of the stomach), slowly depress the syringe plunger to deliver the formulation.
- **Needle Withdrawal:** After administration, gently and slowly withdraw the gavage needle.
- **Post-Procedure Monitoring:** Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.

## MV4-11 Xenograft Model Protocol

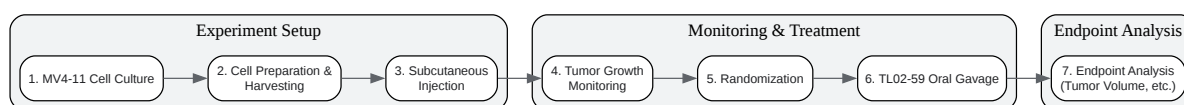
This protocol is based on studies using the MV4-11 AML cell line in immunocompromised mice.

Materials:

- MV4-11 human AML cell line
- Appropriate cell culture medium (e.g., IMDM with 10% FBS)
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional, can improve initial tumor take)

- Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old)
- Sterile syringes (1 mL) and needles (27-gauge)
- Calipers for tumor measurement
- Anesthetic (e.g., isoflurane)

#### Experimental Workflow:



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Caption: Workflow for **TL02-59** xenograft study.

#### Procedure:

- Cell Culture: Culture MV4-11 cells in the recommended medium until they reach the logarithmic growth phase.
- Cell Preparation:
  - Harvest the cells and wash them with sterile PBS.
  - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $2 \times 10^7$  cells/mL. This will allow for an injection of  $2 \times 10^6$  cells in 100  $\mu$ L.
- Tumor Implantation:
  - Anesthetize the NSG mice.
  - Inject 100  $\mu$ L of the cell suspension subcutaneously into the right flank of each mouse.



- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Randomization and Treatment:
  - When tumors reach a predetermined average size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
  - Begin oral gavage with **TL02-59** (e.g., 1 mg/kg or 10 mg/kg daily) or the vehicle control.
- Endpoint:
  - Continue treatment for the specified duration (e.g., 3 weeks).
  - Monitor tumor growth and body weight throughout the study.
  - At the end of the study, euthanize the mice and collect tumors and other relevant tissues (spleen, peripheral blood, bone marrow) for further analysis.

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